molecular formula C7H10N2OS B577493 2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one CAS No. 14109-98-9

2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one

Cat. No. B577493
CAS RN: 14109-98-9
M. Wt: 170.23
InChI Key: HLNIWBNQRJUEFK-UHFFFAOYSA-N
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Description

“2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” is a chemical compound . It is also known as "2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 170.24 . The melting point is reported to be between 196-197 degrees Celsius .

Scientific Research Applications

  • Reactions with 1,2-Diaza-1,3-Butadienes : A study by Attanasi et al. (1999) explored reactions between 1,2-diaza-1,3-butadienes and N,N′-dialkylthioureas, leading to the formation of 2-thioxo-1,3,7-triazaspiro[4.4]non-8-en-4-ones under specific conditions (Attanasi et al., 1999).

  • Synthesis of Hydroxy-Triaryl Derivatives : Ahmed et al. (2012) reported the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, derived from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric and 2-thiobarbituric acids (Ahmed et al., 2012).

  • Potential Anti-Inflammatory Applications : Abdel-Mohsen and Hussein (2014) developed a green synthesis protocol for Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, indicating potential anti-inflammatory activities (Abdel-Mohsen & Hussein, 2014).

  • Improved Synthesis Techniques : Ji Zhiqin (2004) described an improved synthesis method for diazaspiro[4.4] nonane, which might include the 2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one compound, offering higher efficiency and yield (Ji Zhiqin, 2004).

  • Cholinergic Property Studies : Cignarella et al. (1994) synthesized and tested substituted 2,7-diazaspiro[3.5]nonan-1-ones for cholinergic properties, although none showed significant activity (Cignarella et al., 1994).

Future Directions

The future directions for “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Given the reported activity of a related compound against KRAS G12C , it may be of interest to explore the potential of “this compound” in the context of cancer therapeutics.

properties

IUPAC Name

2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNIWBNQRJUEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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